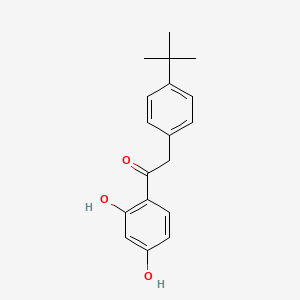
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as BHBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHBA has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is not fully understood, but it is believed to act through multiple pathways. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have a variety of biochemical and physiological effects. It has been shown to reduce levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been found to decrease the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone in lab experiments is its stability and solubility in water. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to avoid any adverse effects.
Future Directions
There are several potential future directions for research on 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone's potential use as an adjuvant therapy for cancer treatment. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells, and further research is needed to determine its potential clinical applications.
Synthesis Methods
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through a multi-step process starting with the reaction of tert-butylbenzene with nitric acid to form 4-nitro-tert-butylbenzene. This compound can then be converted to 4-tert-butylphenol through reduction with tin and hydrochloric acid. The final step involves the reaction of 4-tert-butylphenol with 2,4-dihydroxybenzaldehyde in the presence of a base to form 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-6-4-12(5-7-13)10-16(20)15-9-8-14(19)11-17(15)21/h4-9,11,19,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFBIHMWDXSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

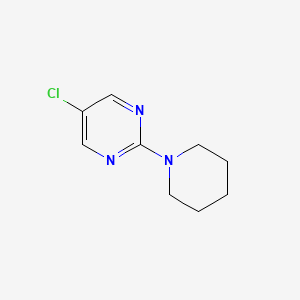
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)

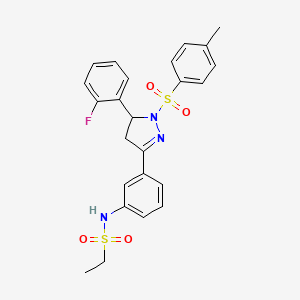
![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)
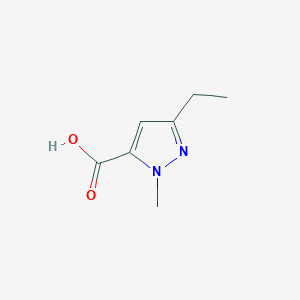
![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)
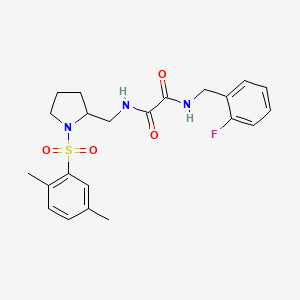
![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)